

Check Availability & Pricing

The Biological Significance of Octanoylcarnitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Octanoate	
Cat. No.:	B1194180	Get Quote

For Correspondence: [Awaited]

Abstract

Octanoylcarnitine (C8-carnitine) is a pivotal intermediate in medium-chain fatty acid metabolism. Its biological significance extends from being a primary biomarker for inborn errors of metabolism to a molecule of interest in cardiovascular and neurological research. This technical guide provides an in-depth overview of the core biological roles of octanoylcarnitine, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols for its analysis, and visualizes its metabolic pathways, offering a comprehensive resource for understanding and investigating this crucial acylcarnitine.

Introduction

Octanoylcarnitine is an acylcarnitine, an ester of carnitine and octanoic acid. It plays a fundamental role in cellular energy production by facilitating the transport of medium-chain fatty acids into the mitochondria for subsequent β -oxidation.[1] The concentration of octanoylcarnitine in biological fluids is a sensitive indicator of the status of fatty acid metabolism. Elevated levels are a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited metabolic disorders.[2][3] This guide

delves into the multifaceted biological significance of octanoylcarnitine, its clinical relevance, and the methodologies employed for its study.

Quantitative Data on Octanoylcarnitine Levels

The quantification of octanoylcarnitine is crucial for the diagnosis and monitoring of metabolic disorders. Its concentration varies with age and clinical condition. The following tables summarize key quantitative data from various studies.

Table 1: Octanoylcarnitine Concentrations in Newborns for MCAD Deficiency Screening

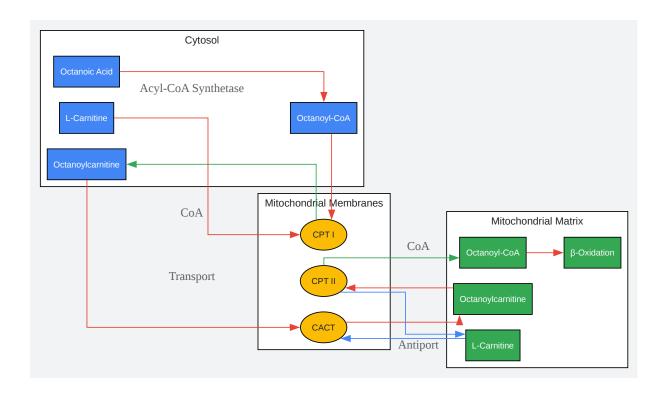
Population	Sample Type	Octanoylcarnitine Concentration (µmol/L)	Reference
Healthy Newborns	Dried Blood Spot	< 0.22	[2][3]
Newborns with MCAD Deficiency	Dried Blood Spot	Median: 8.4 (Range: 3.1-28.3)	[2][3]
Newborn Screening Cut-off	Dried Blood Spot	≥ 1.0	[4]
Homozygous for A985G mutation	Dried Blood Spot	> 2.3	[4]

Table 2: Reference Ranges for Octanoylcarnitine in Plasma/Serum

Age Group	Sample Type	Octanoylcarnitine Concentration (µmol/L)	Reference
≤ 7 days	Plasma	< 0.19	
8 days - 7 years	Plasma	< 0.45	
≥ 8 years	Plasma	< 0.78	
All Ages	Plasma	0 - 0.27	[5]

Table 3: Octanoylcarnitine Concentrations in a Study of Unaffected Newborns

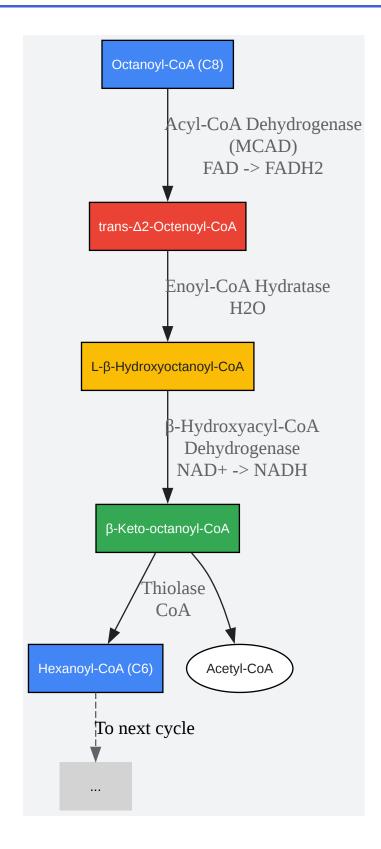
Population	Sample Type	Median Octanoylcarnit ine Concentration (µmol/L)	Interquartile Range (µmol/L)	Reference
Unaffected Newborns (England)	Dried Blood Spot	0.05	0.04 - 0.07	[6]
Unaffected Newborns (New South Wales)	Dried Blood Spot	0.09	0.06 - 0.11	[6]


Key Metabolic Pathways Involving Octanoylcarnitine

Octanoylcarnitine is a central molecule in the transport and metabolism of octanoic acid, a medium-chain fatty acid. Its journey involves several key enzymes and cellular compartments.

Formation and Transport of Octanoylcarnitine

Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process is essential for transporting the eight-carbon fatty acyl group across the mitochondrial membrane.


Click to download full resolution via product page

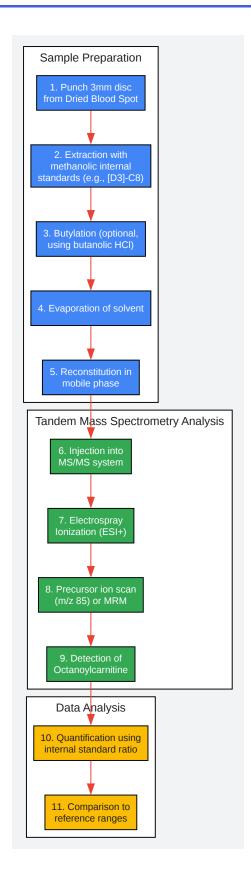
Caption: Transport of Octanoic Acid into the Mitochondria via the Carnitine Shuttle.

Mitochondrial β-Oxidation of Octanoyl-CoA

Once inside the mitochondrial matrix, octanoyl-CoA undergoes β -oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Click to download full resolution via product page

Caption: The first cycle of β -oxidation of octanoyl-CoA in the mitochondria.


Experimental Protocols

The accurate measurement of octanoylcarnitine is paramount for its clinical and research applications. Tandem mass spectrometry (MS/MS) is the gold standard for its quantification.

Quantification of Octanoylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry

This protocol provides a general workflow for the analysis of octanoylcarnitine from dried blood spots (DBS), a common practice in newborn screening.

Click to download full resolution via product page

Caption: General workflow for octanoylcarnitine analysis from dried blood spots.

Detailed Methodology:

- Sample Collection and Preparation: A 3mm disc is punched from a dried blood spot collected on a filter paper card.[2]
- Extraction: The disc is placed in a well of a microtiter plate, and a solution of methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., [D3]-octanoylcarnitine) is added.[7] The plate is then agitated to facilitate the extraction of acylcarnitines.
- Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic hydrochloric acid and incubating at an elevated temperature.[2][3]
- Solvent Evaporation: The solvent is evaporated under a stream of nitrogen.
- Reconstitution: The dried residue is reconstituted in a suitable mobile phase for injection into the mass spectrometer.
- Tandem Mass Spectrometry (MS/MS) Analysis:
 - Ionization: The sample is introduced into the mass spectrometer, and the analytes are ionized using electrospray ionization in the positive ion mode (ESI+).
 - Scanning Mode: A common method for acylcarnitine profiling is a precursor ion scan for m/z 85, which is a characteristic fragment ion of carnitine and its esters.[7] Alternatively, Multiple Reaction Monitoring (MRM) can be used for higher specificity and sensitivity, monitoring the transition from the precursor ion of octanoylcarnitine to a specific product ion.
- Quantification: The concentration of octanoylcarnitine in the sample is determined by comparing the signal intensity of the analyte to that of the internal standard.

Clinical and Research Significance Biomarker for MCAD Deficiency

The most prominent clinical significance of octanoylcarnitine is its role as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] MCAD is the enzyme that catalyzes the first step of β-oxidation for medium-chain fatty acids (C6-C12). In MCAD deficiency, the impaired function of this enzyme leads to the accumulation of octanoyl-CoA, which is subsequently converted to octanoylcarnitine. Newborn screening programs worldwide utilize the measurement of octanoylcarnitine in dried blood spots to detect MCAD deficiency, allowing for early intervention and prevention of life-threatening metabolic crises.[3]

Cardiovascular Disease

Emerging evidence suggests a link between altered acylcarnitine profiles, including octanoylcarnitine, and cardiovascular diseases. Elevated levels of certain acylcarnitines have been associated with an increased risk of cardiovascular mortality and reduced heart function.

[8] This is thought to be related to incomplete fatty acid oxidation and mitochondrial dysfunction in the heart.[8]

Neurological Disorders

The brain has a high energy demand, and while glucose is its primary fuel, fatty acid metabolism also plays a role. Alterations in acylcarnitine levels have been observed in various neurological disorders, and acylcarnitines are being investigated for their potential roles in neuroprotection.[9]

Therapeutic Potential

Recent research has explored the therapeutic potential of octanoylcarnitine in certain metabolic disorders. For instance, oral octanoylcarnitine has been shown to alleviate exercise intolerance in mouse models of long-chain fatty acid oxidation disorders by providing an alternative energy source that can bypass the metabolic block.[10]

Conclusion

Octanoylcarnitine is a molecule of profound biological and clinical importance. Its central role in medium-chain fatty acid metabolism makes it an indispensable biomarker for the diagnosis of MCAD deficiency through newborn screening. The methodologies for its quantification are well-established, with tandem mass spectrometry being the cornerstone of its analysis. Ongoing research continues to unveil its broader significance in various physiological and pathological

processes, including cardiovascular and neurological health, and highlights its potential as a therapeutic agent. This guide provides a foundational resource for professionals engaged in the study of this critical metabolite and its implications for human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. agilent.com [agilent.com]
- 6. Acylcarnitine profiling by low-resolution LC-MS PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine-acylcarnitine translocase Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Significance of Octanoylcarnitine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194180#biological-significance-of-octanoylcarnitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com